L-Aapa

Description

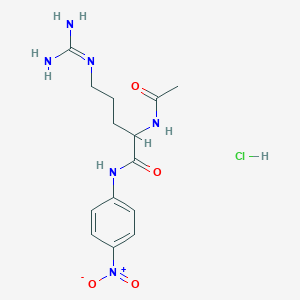

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-acetamido-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O4.ClH/c1-9(21)18-12(3-2-8-17-14(15)16)13(22)19-10-4-6-11(7-5-10)20(23)24;/h4-7,12H,2-3,8H2,1H3,(H,18,21)(H,19,22)(H4,15,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZLHGPXAQZDTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Biocatalytic Synthesis Routes

Biocatalytic routes for the synthesis of peptides and their derivatives offer advantages in terms of stereoselectivity and mild reaction conditions. However, specific biocatalytic methods for the direct synthesis of Nα-Acetyl-L-arginine p-nitroanilide (L-Aapa) are not extensively documented in the surveyed literature. The following sections discuss general biocatalytic principles that could be theoretically applied.

Information regarding yeast-mediated fermentation processes specifically for the stereoselective synthesis of this compound is not available in the provided search results. Fermentation is a well-established method for producing a wide range of chemical compounds, but its application to the synthesis of this particular synthetic substrate has not been detailed.

Enzyme-catalyzed condensation is a key strategy in peptide synthesis. Proteases, under kinetically controlled conditions, can catalyze the formation of peptide bonds. This process, often termed "reversed proteolysis," is more efficient than chemical methods in certain contexts, particularly when conducted in organic solvents to shift the thermodynamic equilibrium towards synthesis. mdpi.com Digestive proteases like pepsin, chymotrypsin, and trypsin have been used for the in vitro synthesis of small peptides. mdpi.com The mechanism involves the formation of an acyl-enzyme intermediate from a peptide ester, which then undergoes aminolysis by another amino acid or peptide. mdpi.com

While these principles are well-established for peptide bond formation, specific examples and detailed protocols for the direct enzyme-catalyzed condensation of Nα-acetyl-L-arginine with p-nitroaniline to form this compound are not described in the available literature. The low nucleophilicity of the amino group in p-nitroaniline presents a significant challenge for both chemical and enzymatic coupling methods. nih.gov

Chemo-Enzymatic Production Strategies

Chemo-enzymatic strategies combine chemical and enzymatic steps to leverage the advantages of both approaches. For instance, an enzymatic step might be used for stereoselective synthesis of a chiral intermediate, which is then chemically modified to yield the final product. While this is a powerful approach in organic synthesis, specific chemo-enzymatic production strategies for this compound have not been detailed in the reviewed sources.

Chemical Modification for Functional Modulation

The function of L-APAA-based molecules can be precisely tuned through specific chemical modifications. These alterations can change the molecule's physical properties, such as solubility and stability, or its biological activity by modifying how it interacts with its target.

Methylation and Oxime Derivatization

Methylation , in the form of esterification of the carboxylic acid group to a methyl ester, is a common modification. This functionalization neutralizes the negative charge of the carboxylate, increasing the molecule's lipophilicity. This can enhance its ability to cross cell membranes or alter its binding profile within a protein's active site. mdpi.com

Oxime derivatization is a powerful tool for modulating the function of L-APAA derivatives. An oxime is formed by the reaction of a carbonyl group with a hydroxylamine. In the context of phenylglycine, the amino acid itself can be converted into a reactive intermediate that then forms an oxime. This strategy is particularly useful in bioconjugation, where stable and specific linkages between molecules are required. nih.govthieme.de Research has detailed methods for the in situ oxidation of N-phenylglycinyl peptides to generate a reactive α-imino amide intermediate, which readily undergoes oxime ligation. nih.govthieme.de This reaction is chemoselective and can proceed under mild, aqueous conditions, making it suitable for modifying complex biological molecules. thieme.de As seen in the natural product nocardicin, incorporating a phenylglycine unit as an oxime is a natural strategy to mask or alter the functionality of the amino acid. rsc.org

Functional Group Incorporations for Catalyst Design

The L-APAA scaffold is highly amenable to the incorporation of functional groups for the design of novel catalysts, particularly in the field of asymmetric organocatalysis. The goal is to create a chiral environment that favors the formation of one enantiomer of a product over the other.

Simple L-phenylglycine-derived amino amides can act as effective bifunctional organocatalysts. mdpi.com The primary amino group can form an enamine or iminium ion with a substrate, while the amide portion can act as a hydrogen bond donor to orient another reactant and stabilize the transition state. mdpi.com

More advanced catalyst design involves the direct functionalization of the phenyl ring. Palladium-mediated C-H functionalization reactions have been employed to introduce halogen or alkoxy groups at the ortho-position of the phenyl ring. mdpi.com This incorporation of new functional groups directly onto the aromatic scaffold can modulate the catalyst's steric and electronic properties, fine-tuning its activity and selectivity. mdpi.com These modified phenylglycine derivatives can then be used as chiral ligands in metal-based catalysis, combining the chirality of the amino acid with the catalytic power of the metal center.

Biochemical Pathways and Molecular Interactions

Macromolecular Recognition and Binding Dynamics

RNA-Compound Recognition in Gene Regulation

Toxin-Antitoxin System Regulation (e.g., AapA/IsoA)

Toxin-antitoxin (TA) systems are genetic elements found in bacteria, typically consisting of a stable toxin and a labile antitoxin that inhibits the toxin's action or expression. fishersci.sethegoodscentscompany.comrcsb.org Type I TA systems involve a protein toxin and a small non-coding RNA (sRNA) antitoxin. fishersci.semetabolomicsworkbench.org A notable example is the AapA/IsoA system found in Helicobacter pylori, where AapA is the protein toxin and IsoA is the sRNA antitoxin. fishersci.sethegoodscentscompany.commetabolomicsworkbench.org Regulation of the AapA/IsoA system relies on RNA-RNA interactions between the AapA toxin mRNA and the IsoA antitoxin RNA, which can involve kissing-loop interactions leading to duplex formation that inhibits toxin mRNA translation. fishersci.sethegoodscentscompany.commetabolomicsworkbench.org

Based on the conducted literature searches, there is no direct information available detailing the involvement of the chemical compound L-Aapa (CID 139211084) in the regulation or function of the AapA/IsoA toxin-antitoxin system. The regulation described in the search results focuses on the interaction between the protein toxin's mRNA and the RNA antitoxin. fishersci.sethegoodscentscompany.commetabolomicsworkbench.org

Compound-Membrane Association

The association of chemical compounds with biological membranes is a fundamental aspect of their cellular distribution, activity, and metabolism. This can involve interactions with the lipid bilayer or membrane-associated proteins. mdpi.comnih.gov

Searches for information regarding the association of this compound (CID 139211084) with biological membranes did not yield specific research findings or detailed data tables on this topic within the scope of the conducted literature review.

Post-Translational Modification Induction (e.g., Protein S-Glutathionylation)

Post-translational modifications (PTMs) are crucial mechanisms that regulate protein function, localization, and interactions. Protein S-glutathionylation is a reversible PTM involving the formation of a mixed disulfide bond between a cysteine residue in a protein and the thiol group of glutathione (B108866) (GSH). nih.govresearchgate.netwikipedia.orgcnrs.fr This modification can occur non-enzymatically under oxidative stress or be mediated by enzymes. nih.govcnrs.fr S-glutathionylation is implicated in various cellular processes and can protect cysteine residues from irreversible oxidation. nih.govresearchgate.netcnrs.fr

While the concept of "AAPA" compounds was mentioned in the context of protein glutathionylation in the search results, this reference specifically pertained to "2-AAPA hydrate" (PubChem CID 458517), a known potent and selective inhibitor of glutathione reductase (GR). nih.govbiorxiv.org Inhibition of GR by 2-AAPA leads to an increase in the oxidized form of glutathione (GSSG) and can induce protein S-glutathionylation, serving as a tool to study processes related to the thiol redox state. nih.govbiorxiv.org Based on the conducted literature searches, there is no information indicating that this compound (CID 139211084) is involved in the induction of protein S-glutathionylation.

Intermediary Metabolism of Specific "AAPA" Compounds

The intermediary metabolism of chemical compounds involves their degradation, synthesis, and transformation within living organisms. This can include various enzymatic processes that modify the compound's structure. The outline specifically mentions degradation pathways involving dephosphorylation and cellular processing involving acetylation in the context of "AAPA" compounds.

Degradation Pathways and Mechanisms (e.g., Dephosphorylation)

Dephosphorylation is a biochemical process involving the removal of a phosphate (B84403) group from a molecule, often a protein or other organic compound, typically catalyzed by phosphatase enzymes. This is a key regulatory mechanism in many cellular pathways.

Based on the performed literature searches focusing on this compound (CID 139211084) and "AAPA compounds" in the context of degradation pathways, no specific information was found detailing the degradation of this compound or related "AAPA" compounds through dephosphorylation mechanisms. The search results provided general information on protein dephosphorylation.

Cellular Processing and Modifications (e.g., Acetylation)

Acetylation is a chemical reaction that introduces an acetyl functional group into a compound. In biological systems, protein acetylation is a significant post-translational modification that affects diverse cellular processes and is mediated by acetyltransferases.

Literature searches regarding the cellular processing or modification of this compound (CID 139211084) or specific "AAPA" compounds through acetylation did not yield relevant research findings or detailed data within the scope of this review. The search results provided general information on protein acetylation as a PTM.

Based on the available scientific literature, the chemical compound referred to as "this compound" (identified in PubChem as Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride, PubChem CID 139211084) is primarily recognized for its use as a chromogenic substrate for certain proteases, particularly trypsin-like enzymes chemimpex.comsigmaaldrich.comucl.ac.ukscbt.com. Its structure, featuring an acetylated arginine linked to a 4-nitroanilide group, allows for enzymatic cleavage by proteases, releasing the colored 4-nitroaniline (B120555), which can be detected spectrophotometrically to measure enzyme activity chemimpex.comsigmaaldrich.comucl.ac.uk.

Searches for the specific compound "this compound" (Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride) and its potential inhibitory or regulatory effects on the enzymes listed in the provided outline (Glutathione Reductase, Thioredoxin Reductase, Ornithine Decarboxylase, S-Adenosylmethionine Decarboxylase, and Spermidine Synthase) did not yield relevant information in the consulted literature. The research findings regarding the inhibition of Glutathione Reductase and Thioredoxin Reductase, as well as the regulation of enzymes in polyamine biosynthesis (Ornithine Decarboxylase, S-Adenosylmethionine Decarboxylase, and Spermidine Synthase), are consistently associated with different chemical compounds, such as "2-AAPA" (a dithiocarbamate (B8719985) derivative) plos.orgbiorxiv.orgnih.govnih.govmdpi.com and "APA" (1-amino-oxy-3-aminopropane) scbt.comaging-us.comnih.govgoogle.com.

Enzymatic Modulation and Mechanistic Studies

Interactions with Glycoside Hydrolases (e.g., Neuraminidase)

Research conducted did not yield information regarding the interactions of Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride (L-Aapa) or N-acetyl-L-alanine p-nitroanilide (AAPA) with glycoside hydrolases, such as neuraminidase. The primary enzymatic interactions reported for these compounds are with proteases and peptidases.

Aminopeptidase Activity Studies

N-acetyl-L-alanine p-nitroanilide (AAPA), also known as N-acetyl-L-alanyl-p-nitroanilide (AcApNA), serves as a valuable chromogenic substrate for monitoring the activity of Oxidized Protein Hydrolase (OPH) sigmaaldrich.comuni-freiburg.deuv.mxresearchgate.net. OPH is recognized as a serine protease/esterase and functions as an exopeptidase, capable of cleaving N-terminally acetylated amino acids from peptides sigmaaldrich.comuv.mx. This enzyme is also referred to as Acylamino-acid-releasing enzyme (AARE) or Acylpeptide hydrolase (APEH) uv.mx.

The enzymatic hydrolysis of AAPA by OPH results in the release of p-nitroaniline, a chromogenic product that absorbs light at 405 nm sigmaaldrich.comuv.mxresearchgate.net. This property allows for the convenient spectrophotometric measurement of OPH activity in various biological samples. Studies have utilized AAPA to assess OPH-like activity in human stratum corneum extracts, indicating the presence and function of this enzyme in skin tissue uv.mxresearchgate.net.

OPH demonstrates a preference for cleaving N-terminally acetylated amino acids, with Ac-Ala, Ac-Met, and Ac-Ser being among the preferentially cleaved residues. This substrate specificity underscores the role of OPH in processing proteins with blocked N-termini.

Furthermore, N-acetyl-L-alanine p-nitroanilide (Ac-Ala-pNA) has been employed as a substrate in studies characterizing "deblocking aminopeptidases". These enzymes are exoproteases that release N-terminal amino acids from blocked peptides.

Data from research highlights the application of AAPA in quantifying enzyme activity:

| Substrate | Enzyme | Measured Product | Detection Method | Reference |

| N-acetyl-L-alanine p-nitroanilide (AAPA) | Oxidized Protein Hydrolase (OPH) | p-nitroaniline | Absorbance (405 nm) | sigmaaldrich.comuv.mxresearchgate.net |

| Ac-Ala-pNA | Deblocking Aminopeptidases | p-nitroaniline | Absorbance |

These studies demonstrate the utility of AAPA as a chromogenic substrate for investigating the activity of enzymes involved in the hydrolysis of N-terminally modified peptides.

Structure-Function Relationships of Enzyme-Inhibitor Complexes

Information regarding the detailed structure-function relationships of enzyme-inhibitor complexes specifically involving Nα-Acetyl-L-arginine 4-nitroanilide (this compound) or N-acetyl-L-alanine p-nitroanilide (AAPA) as inhibitors was not identified in the consulted literature. While N-acetyl-L-alanine p-nitroanilide has been used as a substrate in assays screening for inhibitors of enzymes like APEH, its role in these contexts is that of the molecule being acted upon by the enzyme, not the inhibiting compound itself.

Compound Names and PubChem CIDs

| Compound Name | Synonym(s) | PubChem CID |

| Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride | This compound, Ac-Arg-pNA · HCl | 139211084 |

| N-acetyl-L-alanine p-nitroanilide | AAPA, Ac-Ala-pNA, AANA, AcApNA | 169741 |

| 4-Nitroaniline (B120555) | p-nitroaniline | 7475 |

Enzyme Information

| Enzyme Name | EC Number | UniProt ID (Human) |

| Oxidized Protein Hydrolase (OPH) / Acylamino-acid-releasing enzyme (AARE) / Acylpeptide hydrolase (APEH) | 3.4.19.1 | P13798 |

Advanced Structural Characterization and Computational Modeling

Solution-State Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. wikipedia.orgmdpi.com Unlike X-ray crystallography, which requires crystals, NMR allows the study of compounds in a more native-like environment. mdpi.com By analyzing the signals from the nuclei of atoms (such as ¹H, ¹³C, and ¹⁵N), researchers can determine the connectivity of atoms, their spatial relationships, and their flexibility. wikipedia.orgnih.gov Two-dimensional (2D) and three-dimensional (3D) NMR experiments are particularly useful for elucidating the structures of complex molecules. wikipedia.orgnih.gov

Studies involving related compounds, such as Oxyaapa, have utilized ¹H NMR spectroscopy to investigate their solution-state behavior and complex formation with metal ions like La³⁺ and Lu³⁺. researchgate.net These studies can reveal the presence of different conformers in solution and provide insights into the symmetries of the formed complexes based on the observed NMR spectra. researchgate.net Comprehensive sets of 2D NMR experiments can be carried out to fully assign chemical shifts and gain a thorough understanding of solution structures. researchgate.net NMR is also a valuable tool in studying protein-ligand interactions and identifying binding sites. mdpi.comnih.gov

Mass Spectrometry-Based Characterization of Compounds and Metabolites

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It is widely used for the identification, characterization, and quantification of chemical substances and their metabolites. nih.govtandfonline.com Tandem mass spectrometry (MS/MS), where ions are fragmented and the fragments are analyzed, provides more detailed structural information. nih.govtandfonline.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of MS/MS, allowing for the analysis of complex mixtures. nih.govmdpi.com This method has been employed for the characterization and quantification of various compounds and their subspecies. nih.gov For example, a modified HPLC-ESI-MS/MS method was developed for the sensitive detection and quantification of lysophosphatidic acid (LPA) subspecies, demonstrating the ability to distinguish between different forms of a lipid molecule. nih.gov While specific applications of MS directly characterizing L-Aapa were not found in the provided results, MS-based techniques are fundamental for confirming the identity and purity of synthesized compounds and for studying their metabolic fate.

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule (ligand) to a macromolecular target (e.g., a protein) and to estimate the strength of the interaction. dlshsi.edu.phmdpi.comnih.gov It plays a significant role in structure-based drug discovery by helping to identify potential drug candidates and understand their binding modes. dlshsi.edu.phnih.gov Docking algorithms explore different conformations of the ligand and orientations within the target's binding site, scoring them based on various factors such as shape complementarity and intermolecular forces. nih.gov

Studies have utilized molecular docking to assess the binding affinity of various compounds to target proteins, such as enzymes involved in diabetes innovareacademics.in or proteins relevant to cancer therapy dlshsi.edu.ph. The results of docking simulations can provide binding energy scores, which are indicative of the potential stability of the ligand-target complex. dlshsi.edu.phinnovareacademics.in For instance, docking studies identified compounds with high binding scores to α-amylase and α-glucosidase, suggesting them as potential anti-diabetic agents. innovareacademics.in Molecular docking can also be used to confirm binding at specific sites, such as catalytic and peripheral sites in enzymes. mdpi.com While no specific studies on molecular docking of this compound were found, this technique would be applicable to predict its potential interactions with biological targets based on its known structure.

Molecular Dynamics Simulations of Intermolecular Complexes

Molecular dynamics (MD) simulations are computational methods that simulate the time-dependent behavior of molecular systems. mdpi.commdpi.comnih.gov By applying classical mechanics to the atoms and molecules in a system, MD simulations can provide insights into their motions, conformational changes, and interactions over time. mdpi.comnih.gov This technique is particularly valuable for studying the dynamics and stability of intermolecular complexes, such as protein-ligand complexes. mdpi.commdpi.com

MD simulations can reveal the flexibility of both the ligand and the target protein, providing a more realistic representation of their interactions compared to static docking studies. nih.gov They can be used to characterize disease development processes and are applied in the initial stages of drug design. mdpi.com MD simulations have been used to study protein-protein interactions and the insertion of molecules into lipid bilayers. tandfonline.com Enhanced sampling methods can be employed in MD simulations to explore larger portions of the conformational space of complex systems. livecomsjournal.org While specific MD simulations involving this compound were not identified, this technique could be used to study the dynamic behavior of this compound in solution, its conformational preferences, and the stability of its complexes with potential binding partners.

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods based on the principles of quantum mechanics that are used to study the electronic structure, properties, and reactivity of molecules. nih.govnih.gov These calculations provide detailed information about the distribution of electrons within a molecule, which influences its chemical behavior. nih.govsamipubco.com

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids based on their electron density. nih.govajchem-a.com DFT is known for its favorable balance between computational cost and accuracy, making it suitable for studying larger molecular systems. nih.gov DFT calculations can provide insights into various molecular properties, including optimized geometries, electronic charge distribution, molecular orbitals (e.g., HOMO and LUMO), and vibrational frequencies. samipubco.comeurjchem.com

DFT has been applied to study the electronic structure and properties of various compounds. samipubco.comajchem-a.commdpi.com For instance, DFT calculations have been used to investigate the electronic structure and optical properties of materials ajchem-a.commdpi.com and to analyze the electronic structure and nonlinear optical properties of organic molecules samipubco.comeurjchem.com. DFT can also be used to study reaction mechanisms and predict the stability of different molecular forms. nih.govresearchgate.net A study used a semi-empirical quantum-chemical method (PM3), a type of calculation related to DFT in its goal of understanding electronic structure, to appreciate the geometric and electronic parameters of acylated forms of 6-aminopenicillanic acid (6-APA), a related compound, and to identify patterns of change based on the acylating agent. researchgate.netsciencepublishinggroup.com This indicates that similar quantum chemical approaches, including DFT, could be valuable for understanding the electronic structure and conformational preferences of this compound and how they might be affected by chemical modifications or interactions.

Charge Density Distribution Analysis

Charge density distribution analysis provides a detailed understanding of the electron distribution within a molecule, revealing insights into bonding, intermolecular interactions, and electrostatic properties. This technique typically involves high-resolution X-ray diffraction experiments and theoretical calculations, such as those based on the Atoms in Molecules (AIM) theory pnas.orgresearchgate.netbuffalo.edu.

Studies on other amino acids and peptides demonstrate the applicability of charge density analysis to such systems. For instance, charge density analysis has been performed on L-alanine and various peptides to investigate hydrogen bonding and electrostatic interactions in crystals pnas.orgresearchgate.netuni-bayreuth.deacs.org. These studies utilize multipole refinements of experimental X-ray diffraction data and compare the results with theoretical calculations to obtain detailed electron density maps and atomic charges pnas.orgbbk.ac.ukbuffalo.eduacs.org.

While a specific charge density analysis study focused exclusively on L-Alanine-p-nitroanilide was not found in the search results, the methodologies applied to related peptide structures suggest that such an analysis on this compound would involve:

High-resolution X-ray diffraction data collection from this compound crystals.

Multipole refinement of the experimental data to model the aspherical electron density.

Topological analysis of the electron density using methods like AIM theory to derive atomic charges, bond critical points, and other topological parameters.

Comparison with theoretical charge density calculations to validate experimental findings and gain further insights into the electronic structure.

Such an analysis on this compound could provide quantitative data on the polarity of the peptide bond, the charge distribution on the nitro group, and the nature of any intermolecular interactions within the crystal lattice. This information is crucial for understanding the molecule's behavior in different environments, including its interaction with enzyme active sites.

Data derived from charge density analysis of related systems, such as the net atomic charges in p-nitroaniline or the topological properties of hydrogen bonds in peptides, illustrate the type of detailed information this technique can provide researchgate.netbuffalo.edu.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics encompasses the use of computational and informational techniques to study chemical compounds. QSAR modeling, a key cheminformatics approach, aims to build predictive models that correlate chemical structure and properties with biological activity scielo.brmdpi.com. For this compound, which is known for its role as an enzyme substrate, QSAR modeling could be applied to understand how structural modifications might influence its recognition and cleavage by target enzymes.

QSAR studies on enzyme substrates and inhibitors are commonly reported in the literature nih.govacs.orgtandfonline.commdpi.commdpi.com. These studies typically involve:

Defining a set of molecules with known activity (e.g., hydrolysis rate by a specific enzyme).

Calculating a variety of molecular descriptors that capture different aspects of their chemical structure and properties (e.g., electronic, steric, hydrophobic).

Using statistical or machine learning methods to build a model that relates the descriptors to the observed activity scielo.brmdpi.com.

For this compound, QSAR modeling could focus on its activity as a substrate for specific aminopeptidases. While direct QSAR studies on a series of L-Alanine-p-nitroanilide derivatives were not specifically found, the principles applied to other enzyme substrates are directly relevant. For example, QSAR models have been developed for substrates and inhibitors of enzymes like cytochrome P450 and prolylendopeptidase nih.govacs.orgtandfonline.commdpi.com. These models often highlight the importance of steric, electrostatic, and hydrophobic descriptors in determining binding affinity and catalytic efficiency tandfonline.commdpi.com.

A hypothetical QSAR study on this compound derivatives could involve synthesizing or computationally generating compounds with modifications to the alanine (B10760859) residue or the p-nitroanilide moiety. Molecular descriptors would be calculated for each analog, and their enzymatic hydrolysis rates would be experimentally determined. This data would then be used to build a QSAR model, potentially employing techniques such as Multiple Linear Regression (MLR) or more advanced machine learning methods scielo.brajchem-a.com.

Such a QSAR model could provide insights into the key structural features of this compound that are important for enzyme recognition and catalysis. For instance, it might reveal optimal steric bulk at the alpha-carbon of the alanine residue or preferred electronic properties of the leaving group (p-nitroaniline).

Data tables in QSAR studies typically present the calculated molecular descriptors and the corresponding experimental activity values for a set of compounds used in the model development and validation mdpi.comajchem-a.com.

Table 1: Hypothetical Data for this compound Derivatives in a QSAR Study

| Compound ID | Modification | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molecular Weight) | Enzymatic Activity (Arbitrary Units) |

| This compound (Parent) | None | X.XX | XXX.X | Y.YY |

| Analog 1 | Methyl substitution on Ala | X.XX | XXX.X | Y.YY |

| Analog 2 | Halogen substitution on p-nitroaniline | X.XX | XXX.X | Y.YY |

| ... | ... | ... | ... | ... |

Note: This table presents hypothetical data to illustrate the type of data used in a QSAR study. Specific values would depend on the actual compounds and descriptors analyzed.

The development of robust QSAR models requires careful data curation, selection of relevant descriptors, and rigorous validation using statistical parameters such as R-squared, Q-squared, and external test sets mdpi.comajchem-a.com. While specific QSAR models for this compound were not found, the established methodologies in cheminformatics provide a clear framework for such investigations.

Analytical Techniques for Aapa Detection and Quantification

Chromatographic Separation Methods

Chromatography plays a vital role in isolating N-Acetyl-L-phenylalanine from complex mixtures, which is often a necessary step before detection or quantification. Both liquid and gas chromatography techniques have been applied in studies involving this compound or related N-acetylated amino acids.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of N-Acetyl-L-phenylalanine, particularly for assessing its purity and separating its enantiomers. HPLC methods have been developed and validated for the determination of various compounds, including N-acetylated amino acids, in different sample types. For instance, HPLC has been employed to check the purity of compounds like 2-AAPA, which is structurally related to N-Acetyl-L-phenylalanine. focusbiomolecules.com

Method development in HPLC for N-Acetyl-L-phenylalanine often involves selecting appropriate stationary and mobile phases to achieve optimal separation. Research has explored the development of new stationary phases, such as poly(ethyleneimine) embedded N-acetyl-L-phenylalanine mixed-mode stationary phases, for use in HPLC. researchgate.net These mixed-mode phases can utilize reversed-phase, hydrophilic interaction liquid chromatography (HILIC), and ion exchange mechanisms, allowing for the separation of compounds with varying polarities. researchgate.net Chiral HPLC is specifically used for the separation of enantiomers, and studies have demonstrated the separation of N-acetyl-L-phenylalanine and N-acetyl-D-phenylalanine using chiral stationary phases like Chiralpak IA with a hexane-isopropanol mobile phase. mdpi.com

HPLC coupled with mass spectrometry (LC-MS/MS) has also been utilized for the analysis of N-acetylated amino acids, including N-Acetyl-DL-phenylalanine, in complex matrices such as fungal extracts during the identification of antifungal compounds. scirp.org This hyphenated technique provides both chromatographic separation and highly sensitive and selective detection based on mass-to-charge ratio.

An example of HPLC conditions used for the separation of N-acetylphenylalanine enantiomers is provided below, based on research findings:

| Parameter | Value |

| Column | Chiralpak IA |

| Mobile Phase | Hexane—iPrOH (95:5) |

| Flow Rate | 1 mL/min |

| Detection | Not specified in the snippet, typically UV |

| Application | Separation of enantiomers |

| Reference | mdpi.com |

Gas Chromatography Applications

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is another powerful technique used in the analysis of N-acetylated amino acids, including N-Acetyl-L-phenylalanine, particularly in the context of analyzing complex biological samples. GC-MS has been applied to study urinary organic acid profiles, where increased amounts of N-acetyl amino acids, such as N-acetylleucine and N-acetylisoleucine, have been detected in patients with certain metabolic disorders. sigmaaldrich.com

GC-MS analysis typically requires the derivatization of N-Acetyl-L-phenylalanine to make it volatile. The technique allows for the separation of various components in a sample based on their boiling points and interaction with the stationary phase, while MS provides structural information for identification and quantification. GC-MS has been used in the analysis of extracts containing antifungal compounds, where N-Acetyl-DL-phenylalanine was among the detected substances. scirp.org

Spectrophotometric and Fluorimetric Assays for Compound Determination

Spectrophotometric and fluorimetric methods offer alternative approaches for the determination of N-Acetyl-L-phenylalanine, often relying on the compound's intrinsic properties or reactions that produce a detectable signal.

Ultraviolet (UV) absorption spectroscopy, particularly derivative spectrophotometry, has been employed to study phenylalanine residues in proteins, utilizing N-acetyl-L-phenylalanine ethyl ester as a model compound. uj.edu.plamazonaws.comjst.go.jp Phenylalanine residues have characteristic absorption bands in the near UV region (250-270 nm), and derivative analysis can enhance the resolution of these signals, allowing for the study of their microenvironment and interactions. uj.edu.plamazonaws.com Second-derivative UV absorption spectra of N-acetyl-L-phenylalanine ethyl ester have been measured to investigate peak shifts induced by cations, providing insights into cation-π interactions. amazonaws.com

While direct spectrophotometric or fluorimetric assays specifically for quantifying N-Acetyl-L-phenylalanine in isolation are not extensively detailed in the provided search results, related enzymatic assays for L-phenylalanine utilize fluorimetric detection. For example, a fluorimetric L-phenylalanine assay kit involves the oxidation of L-phenylalanine by phenylalanine dehydrogenase, producing NADH, which then reduces a fluorescent dye. assaygenie.com The resulting fluorescence intensity is proportional to the L-phenylalanine concentration. assaygenie.com Although this assay targets L-phenylalanine, it illustrates the principle of using enzymatic reactions coupled with fluorimetric detection for amino acid analysis, a concept that could potentially be adapted or explored for N-acetylated derivatives if suitable enzymes or reactions are available.

Furthermore, research has shown that coordination compounds based on N-acetyl-L-phenylalanine can exhibit fluorescence properties, which have been characterized. researchgate.net This suggests that in specific complex forms, N-acetyl-L-phenylalanine can be involved in fluorescent systems, potentially opening avenues for fluorescence-based detection in certain contexts, although this is dependent on the formation of such complexes.

Immunoassays for Specific Compound Detection (where applicable)

Based on the provided search results, there is limited information available regarding the development or application of specific immunoassays for the direct detection or quantification of N-Acetyl-L-phenylalanine. While immunoassays are powerful tools for detecting specific molecules, the search results did not yield evidence of widely established immunoassay methods for this particular N-acetylated amino acid. Immunoaffinity purification is mentioned in the context of isolating protein complexes for studying protein interactions and modifications, but not for the direct measurement of N-Acetyl-L-phenylalanine itself. nih.gov

Spectroscopic Characterization for Functional Ligand Design

Spectroscopic methods play a crucial role in the characterization of chemical compounds, providing detailed information about their structure, purity, and interactions. For compounds like L-Aapa (Na-Acetyl-L-arginine 4-nitroanilide hydrochloride), spectroscopic techniques are essential not only for confirming its identity and assessing its quality but also for understanding its behavior in biological systems, particularly in the context of enzyme interactions, which can be viewed through the lens of functional ligand design. This compound is widely recognized as a chromogenic substrate for various proteolytic enzymes, including trypsin and papain. sigmaaldrich.comsigmaaldrich.cnbiosynth.comsigmaaldrich.combiosynth.com Its utility in enzyme assays hinges on the spectroscopic properties of the 4-nitroanilide moiety, which is released upon enzymatic hydrolysis. sigmaaldrich.combiosynth.comnhsjs.com

Several spectroscopic techniques are applied to characterize this compound and its interactions:

Ultraviolet-Visible (UV-Vis) Spectroscopy: This is perhaps the most directly relevant technique for studying the enzymatic activity involving this compound. The 4-nitroaniline (B120555) product, released upon hydrolysis of this compound by a protease, exhibits a strong absorbance in the visible region, typically around 405 nm at alkaline pH. nhsjs.com Monitoring the increase in absorbance at this wavelength over time allows for the quantification of enzyme activity and the determination of kinetic parameters. UV-Vis spectroscopy is also used to determine the concentration of this compound solutions and to assess the purity of the compound by checking for expected absorbance profiles. dcu.ie

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for confirming the chemical structure and purity of this compound. The unique chemical environment of each nucleus in the molecule gives rise to characteristic signals in the NMR spectrum, providing a definitive fingerprint for identification. thermofisher.comavantorsciences.com Analysis of chemical shifts, coupling constants, and signal integrals allows for the verification of the molecule's connectivity and stereochemistry. Two-dimensional NMR techniques can further elucidate complex structural details. For functional ligand design, NMR can also be used to study the conformation of this compound in solution and, in some cases, to investigate its binding to target proteins by observing changes in the protein or ligand resonances upon complex formation. d-nb.infocreative-peptides.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) can accurately determine the molecular mass of the intact molecule and its protonated or deprotonated forms. sigmaaldrich.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the masses of the resulting ions, providing structural insights and confirming the presence of specific substructures. sigmaaldrich.com MS is a powerful tool for verifying the synthesis of this compound and detecting impurities. In ligand design studies, MS can be used to identify and characterize enzyme-substrate or enzyme-inhibitor complexes, providing direct evidence of binding. glentham.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound based on the molecule's vibrational modes. avantorsciences.com Characteristic absorption bands correspond to specific bonds and functional groups, such as amide C=O stretches, N-H bends, and aromatic ring vibrations. IR spectroscopy can be used as a complementary technique for structural confirmation and for identifying the presence of key functional groups relevant to enzyme recognition and binding. biosynth.com

Circular Dichroism (CD) Spectroscopy: For molecules with chiral centers, like this compound due to the L-arginine moiety, CD spectroscopy can provide information about their optical activity and conformation in solution. d-nb.info Changes in the CD spectrum upon binding to a chiral environment, such as an enzyme active site, can indicate conformational changes in the ligand or provide insights into the binding mode.

These spectroscopic techniques, when applied in combination, offer a comprehensive approach to characterizing this compound. The data obtained informs the understanding of its properties as a substrate and provides a foundation for the rational design of modified substrates or inhibitors with altered specificities or affinities.

Table 1: Spectroscopic Techniques for Characterizing this compound

| Spectroscopic Technique | Information Provided | Relevance to Functional Ligand Design |

| UV-Vis Spectroscopy | Concentration, purity, monitoring of enzymatic hydrolysis (release of 4-nitroaniline) | Quantifying enzyme activity, determining kinetic parameters (Km, kcat), screening for inhibitors/activators, studying reaction progress. sigmaaldrich.combiosynth.comnhsjs.com |

| NMR Spectroscopy | Chemical structure, purity, conformation, molecular interactions | Confirming synthesized structure, assessing purity, studying ligand conformation, investigating binding to target proteins. thermofisher.comavantorsciences.comd-nb.infocreative-peptides.com |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern, complex formation | Verifying molecular mass, confirming identity, detecting impurities, identifying ligand-protein complexes. sigmaaldrich.comglentham.com |

| IR Spectroscopy | Identification of functional groups | Confirming presence of key functional groups (amide, nitro, etc.), complementary structural information. avantorsciences.combiosynth.com |

| Circular Dichroism (CD) | Optical activity, conformation (for chiral molecules) | Studying conformational preferences, investigating conformational changes upon binding to chiral targets (enzymes). d-nb.info |

Detailed research findings involving the spectroscopic characterization of this compound often focus on its use as a substrate in enzyme kinetics studies. For instance, UV-Vis spectroscopy is routinely employed to measure the rate of 4-nitroaniline release at different substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for a specific enzyme. sigmaaldrich.combiosynth.comnhsjs.com Changes in these parameters in the presence of potential inhibitors or under varying conditions provide insights into enzyme-ligand interactions.

NMR spectroscopy data for this compound would typically include chemical shifts and coupling patterns for the protons and carbons of the acetyl group, the arginine moiety (including the α-CH, β-CH₂, γ-CH₂, δ-CH₂, and the guanidino group), and the 4-nitroanilide aromatic ring. This data confirms the successful synthesis and integrity of the molecule. thermofisher.comavantorsciences.com

While less common for routine analysis of this compound as a substrate, advanced spectroscopic techniques can provide deeper insights relevant to ligand design. For example, fluorescence spectroscopy could potentially be used if the target enzyme has intrinsic fluorescence or can be labeled, allowing for the study of binding-induced fluorescence changes. sigmaaldrich.comsigmaaldrich.cnresearchgate.net Surface Plasmon Resonance (SPR), while not strictly a spectroscopic technique in the same vein as the others, is an optical method often coupled with spectroscopic detection and is widely used to study label-free binding kinetics and affinity, which is highly relevant to functional ligand design. srlchem.com

Applications in Chemical Research and Biotechnology

Research Probes for Biochemical Pathway Elucidation

L-Aapa serves as a significant research tool, particularly as a chromogenic substrate for the study of proteolytic enzymes, such as trypsin-like proteases. chemimpex.comnih.govmedchemexpress.com The enzymatic hydrolysis of the p-nitroanilide bond in this compound releases p-nitroaniline, a compound that absorbs light strongly at 405 nm. sigmaaldrich.com This change in absorbance can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity. sigmaaldrich.comscielo.br This method is widely applied to determine the presence and activity of proteases in biological samples and to characterize enzyme kinetics. sigmaaldrich.comtandfonline.commdpi.com The specificity of trypsin-like proteases for arginine residues makes this compound a suitable substrate for investigating pathways involving these enzymes.

The principle of using this compound in protease assays is summarized below:

| Component | Role in Assay | Detection Method |

| This compound | Chromogenic Substrate | N/A |

| Protease Enzyme | Catalyzes Hydrolysis of this compound | N/A |

| p-Nitroaniline | Released Product of Hydrolysis | Spectrophotometry (405 nm) |

| Buffer System | Maintains Optimal pH and Ionic Strength | N/A |

This application is crucial for understanding the role of proteases in diverse biochemical pathways, including those involved in protein processing, signaling, and degradation. chemimpex.com

Chemical Precursors in Fine Chemical Synthesis

While this compound itself is often the target molecule in synthesis or used directly as a probe, its components and related arginine derivatives find use in fine chemical synthesis.

This compound is synthesized from L-arginine and p-nitroaniline, highlighting its formation from chiral and functionalized precursors rather than typically serving as a precursor to simpler chiral pharmaceutical intermediates. researchgate.net However, L-arginine and other amino acids, which are structural components related to this compound, are widely utilized as starting materials and building blocks in the synthesis of a variety of chiral compounds, including pharmaceutical intermediates. researchgate.nettandfonline.comajchem-b.com The incorporation of chiral amino acids into more complex molecules is a common strategy in the development of enantiomerically pure drugs. ajchem-b.comnih.gov

Based on available information, there is no documented evidence to suggest that this compound (N-alpha-acetyl-L-arginine 4-nitroanilide hydrochloride) is used as an intermediate in the large-scale industrial production of chemicals such as acrylic acid. The primary industrial routes for acrylic acid production involve the catalytic oxidation of propylene (B89431) or dehydration of lactic acid derivatives. wvu.eduresearchgate.netazom.commdpi.comnih.gov

Catalytic Agents in Organic Transformations

Modified forms or composites incorporating components related to this compound have shown potential in catalysis.

Research has demonstrated the incorporation of functional groups derived from or related to "AAPA" into nanomagnetic catalysts. For instance, a Fe3O4@AAPA-AP-CuCl2 nanocomposite has been synthesized and investigated for its catalytic applications. researchgate.net The design involves anchoring catalytically active species, such as copper chloride, onto a magnetic nanoparticle support functionalized with "AAPA"-related ligands. researchgate.net This approach leverages the magnetic properties of the core material for easy separation and recovery of the catalyst from reaction mixtures using an external magnetic field. researchgate.net

The nanomagnetic catalysts incorporating "AAPA"-related components function as heterogeneous catalysts. researchgate.net These catalysts are applied in various organic transformations, offering advantages such as ease of separation from the reaction mixture, potential for recycling, and applicability under mild conditions. researchgate.netacs.orgchemmethod.com The Fe3O4@AAPA-AP-CuCl2 nanocomposite, for example, has been reported to catalyze the synthesis of aryl nitriles from aldehydes. researchgate.net This highlights the potential of designing heterogeneous catalytic systems utilizing the structural features of this compound or its derivatives for specific organic reactions.

Ligand Design for Metal Ion Chelation

Ligand design is a critical aspect of coordination chemistry, aiming to synthesize molecules that can selectively bind to metal ions. The design of ligands with specific denticity and donor atom arrangements is crucial for forming stable complexes. Oxyaapa is presented in the literature as a newly synthesized acyclic picolinate-based ligand designed with five oxygen donors and four nitrogen donors, resulting in a nonadentate structure nih.govacs.orgresearchgate.netacs.orgcolab.ws. This design aims to effectively chelate metal ions, particularly those with high coordination numbers like the lanthanides. The chelating ability of a ligand is often quantified by the stability constants of the metal-ligand complexes it forms, which indicate the thermodynamic affinity between the metal ion and the ligand nih.govacs.orgresearchgate.netacs.orgcolab.wsmdpi.com.

Coordination Chemistry with Lanthanide Ions

The coordination chemistry of Oxyaapa with trivalent lanthanide ions (Ln³⁺) has been investigated in detail due to the significant applications of lanthanides in various fields, including medicine nih.govacs.orgresearchgate.netacs.orgcolab.wsdntb.gov.uascience.gov. Lanthanide ions are known for their high positive charge and relatively large ionic radii, typically exhibiting coordination numbers greater than six. Effective chelation of these ions requires ligands with multiple donor atoms capable of occupying several coordination sites.

Studies involving analytical titrations, X-ray crystallography, and spectroscopy have characterized the interaction between Oxyaapa and Ln³⁺ ions nih.govacs.orgresearchgate.netacs.orgcolab.wsresearchgate.net. Potentiometric and UV-Vis spectroscopic titrations were used to evaluate the protonation constants of Oxyaapa and the stability constants of its complexes with lanthanide ions nih.govresearchgate.netacs.org. These studies revealed that Oxyaapa exhibits a high thermodynamic affinity for lanthanide ions, with a preference for smaller ions across the series nih.govacs.orgresearchgate.netacs.orgcolab.ws.

A key finding is the high stability constant observed for the complex formed with Lu³⁺, a representative of the late and smaller lanthanides. The logarithm of the stability constant (log KLuL) for the Oxyaapa-Lu³⁺ complex was determined to be 21.49 nih.govacs.orgresearchgate.netacs.orgcolab.ws. This value is significantly higher than that of the related heptadentate ligand OxyMepa (log KLuL = 12.21), highlighting the enhanced chelating ability conferred by the additional donor atoms in Oxyaapa nih.govacs.orgresearchgate.netacs.orgcolab.ws. X-ray crystal structures of the Lu³⁺ complex of Oxyaapa have shown that the ligand effectively saturates the coordination sphere of the Lu³⁺ ion nih.govacs.orgresearchgate.netacs.org.

Furthermore, luminescence lifetime measurements of the Eu³⁺ and Tb³⁺ complexes of Oxyaapa in aqueous solution (H₂O and D₂O) indicate that these complexes have zero inner-sphere water molecules nih.govresearchgate.netdntb.gov.ua. The absence of coordinated water molecules is often indicative of a kinetically inert complex, which is a desirable property for applications in biological systems to prevent premature release of the metal ion nih.govdntb.gov.ua. Solution structural studies using NMR spectroscopy have also provided insights into the conformations of Oxyaapa upon binding to lanthanide ions nih.govresearchgate.netacs.orgresearchgate.net.

The table below summarizes the stability constants for Oxyaapa and OxyMepa complexes with Lu³⁺:

| Ligand | Metal Ion | log KML | Reference |

| Oxyaapa | Lu³⁺ | 21.49 | nih.govacs.orgresearchgate.netacs.orgcolab.ws |

| OxyMepa | Lu³⁺ | 12.21 | nih.govacs.orgresearchgate.netacs.orgcolab.ws |

Applications in Radiochemistry and Probe Development

The strong chelating ability and favorable kinetic properties of Oxyaapa with lanthanide ions suggest potential applications in radiochemistry, particularly in the development of radiopharmaceuticals and imaging probes nih.govacs.orgacs.orgdntb.gov.ua. Radiometals, including certain lanthanide radioisotopes like ¹⁷⁷Lu, are used in nuclear medicine for both diagnostic imaging and targeted radiotherapy dntb.gov.uachemimpex.comosti.gov. For these applications, it is crucial to chelate the radioisotope with a ligand that forms a highly stable and inert complex in vivo to ensure targeted delivery and minimize accumulation in non-target tissues, thereby reducing toxicity nih.govdntb.gov.uascience.gov.

The high thermodynamic affinity (log KLuL = 21.49) and the absence of inner-sphere water molecules in its lanthanide complexes indicate that Oxyaapa forms kinetically inert complexes with late lanthanides like Lu³⁺ nih.govacs.orgresearchgate.netacs.orgcolab.wsdntb.gov.ua. These properties are highly promising for chelating therapeutic radioisotopes such as ¹⁷⁷Lu³⁺, which is used in targeted radionuclide therapy for various cancers nih.govacs.orgacs.orgdntb.gov.ua. The stability and inertness of the [¹⁷⁷Lu(Oxyaapa)] complex would be critical for its successful application as a radiopharmaceutical, ensuring that the radioactive payload is delivered specifically to the intended target site with minimal dissociation in the bloodstream or uptake in healthy organs nih.govdntb.gov.ua.

While the search results primarily highlight the potential of Oxyaapa for ¹⁷⁷Lu³⁺ radiotherapy based on its coordination chemistry, further research would be required to fully evaluate its in vivo performance and suitability for clinical applications. The design principles demonstrated in Oxyaapa, leading to high stability and kinetic inertness with lanthanides, contribute valuable insights to the broader field of designing chelating agents for radiometals and other metal ions used in probe development nih.govacs.orggoogle.comnih.govucsb.eduacs.org.

Modulators of Microbial Virulence and Survival Mechanisms

Based on the available search results, there is no information directly linking Oxyaapa (or this compound as identified by PubChem CID 139211084) to the modulation of microbial virulence and survival mechanisms. While some peptide-p-nitroanilide derivatives are known as substrates for microbial proteases which can be involved in virulence acs.org, and other compounds have been studied for their effects on bacterial fitness and virulence nih.govnih.govresearchgate.net, the specific compound Oxyaapa or this compound (CID 139211084) does not appear to be discussed in this context in the provided search results.

Tools for Inducing Specific Cellular Stress Models

Based on the available search results, there is no information directly linking Oxyaapa (or this compound as identified by PubChem CID 139211084) to being used as a tool for inducing specific cellular stress models. Other compounds, such as 2-AAPA, have been reported for inducing cellular thiol oxidative stress nih.govnih.govmpbio.com, and various stimuli are known to induce cellular stress responses nih.govmpi-cbg.denih.gov, but the specific compound Oxyaapa or this compound (CID 139211084) does not appear to be discussed in this context in the provided search results.

Future Research Directions and Unexplored Avenues

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the pharmacological properties of L-Aapa?

- Methodological Answer : Experimental design must align with APA guidelines for transparency and reproducibility. Begin by defining independent variables (e.g., this compound dosage, administration route) and dependent variables (e.g., biochemical markers, behavioral outcomes). Include control groups to isolate this compound-specific effects. Use randomized sampling to minimize bias, and detail materials (e.g., cell lines, animal models) and procedures (e.g., double-blind protocols) to enable replication . For quantitative studies, pre-register hypotheses and statistical methods (e.g., ANOVA, regression) to avoid post-hoc bias .

Example Table 1: Key Variables in this compound Experimental Design

| Variable Type | Examples | Measurement Tools |

|---|---|---|

| Independent | Dosage, administration frequency | HPLC, pharmacokinetic assays |

| Dependent | Enzyme inhibition, toxicity | Spectrophotometry, histology |

| Control | Placebo, solvent-only groups | N/A |

Q. What variables are critical when analyzing this compound’s mechanism of action?

- Methodological Answer : Prioritize variables with established construct validity (e.g., receptor binding affinity, metabolic pathways). Use operational definitions to align measurements with theoretical constructs (e.g., "neuroprotection" quantified via apoptosis markers). Control for confounding variables (e.g., age, genetic background) through stratification or statistical adjustment . Validate instruments (e.g., Western blot antibodies) for reliability via pilot studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy across preclinical studies?

- Methodological Answer : Apply falsification frameworks to test hypotheses under varying conditions. For example, if Study A reports neuroprotection and Study B shows no effect, evaluate methodological differences (e.g., dosage ranges, model organisms). Conduct meta-analyses to identify moderators (e.g., publication bias, sample size) . Use sensitivity analyses to assess whether contradictory results stem from measurement error or true biological variability .

Example Table 2: Common Sources of Contradiction in this compound Studies

Q. What statistical methods are optimal for analyzing non-linear relationships in this compound pharmacokinetic data?

- Methodological Answer : For non-linear dynamics (e.g., time-dependent clearance), use mixed-effects models to account for inter-individual variability. Apply Bayesian inference to incorporate prior data (e.g., in vitro binding constants) into pharmacokinetic/pharmacodynamic (PK/PD) models. Validate assumptions via residual plots and goodness-of-fit tests (e.g., AIC, BIC) .

Q. How can qualitative methods enhance quantitative findings in this compound toxicity studies?

- Methodological Answer : Integrate thematic analysis of clinical observations (e.g., behavioral changes in animal models) with quantitative metrics (e.g., liver enzyme levels). Use triangulation to cross-verify data types, such as pairing histopathology reports with proteomic profiles. Member-checking (e.g., peer review of interpretations) ensures analytical rigor .

Methodological Frameworks

- Ethical Compliance : Align with APA ethical guidelines by disclosing conflicts of interest, obtaining IRB approval for human/animal studies, and anonymizing sensitive data .

- Data Transparency : Share raw datasets in repositories (e.g., Figshare, Zenodo) with standardized metadata (e.g., MIAME for genomics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.